molecular formula C16H18N6O2S2 B2390829 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide CAS No. 453555-03-8

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide

Cat. No.: B2390829
CAS No.: 453555-03-8
M. Wt: 390.48
InChI Key: SSBKHOFUKIKJGH-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide (CAS: 453555-03-8) is a heterocyclic organic molecule with the molecular formula C₁₆H₁₈N₆O₂S₂ and a molecular weight of 390.48312 g/mol . Its structure comprises two key moieties:

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group: A pyrazolone ring system with methyl and phenyl substituents, which may influence steric and electronic properties.

The compound’s sulfanyl (–S–) linker connects these moieties, while the amide (–CONH–) group enhances polarity.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-9-12(14(24)22(21(9)3)11-7-5-4-6-8-11)18-13(23)10(2)25-16-20-19-15(17)26-16/h4-8,10H,1-3H3,(H2,17,19)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKHOFUKIKJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide (CAS Number: 453555-03-8) is a novel chemical entity that combines the pharmacological properties of thiadiazole and pyrazole moieties. This article delves into its biological activities, particularly focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O2S2C_{16}H_{18}N_{6}O_{2}S_{2}, with a molecular weight of approximately 390.48 g/mol. The structural features that contribute to its biological activity include:

  • Thiadiazole Ring : Known for various biological activities including anti-inflammatory and anticancer effects.
  • Pyrazole Ring : Exhibits significant pharmacological properties, including anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyrazole rings. For instance, a series of derivatives were evaluated for their activity against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
6dA5495.176
6gA5491.537
6jA5498.493

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation, particularly in lung cancer models .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been investigated, showing promise in reducing inflammation in various models. For example, one study reported that certain thiadiazole derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds like this have been shown to inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthases (nNOS and iNOS), which are crucial in mediating inflammatory responses .
  • Targeting Receptors : The interaction with specific receptors such as the P2X7 receptor has been explored. In vitro studies demonstrated that certain derivatives could effectively inhibit P2X7R-mediated responses, which are linked to inflammation and pain signaling .

Study 1: Evaluation of Anticancer Activity

A comprehensive study synthesized several pyrazole-thiadiazole derivatives and evaluated their anticancer effects using the MTT assay on A549 lung cancer cells. The study found that compounds with specific substitutions on the pyrazole ring showed enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological activity .

Study 2: Anti-inflammatory Effects

In another case study focusing on anti-inflammatory properties, researchers tested various thiadiazole derivatives for their ability to inhibit cytokine release in macrophage cultures. The results indicated that certain compounds not only reduced IL-1β release but also exhibited low cytotoxicity towards macrophages, making them potential candidates for further development as anti-inflammatory agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that derivatives with similar functional groups could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

Compounds with thiadiazole structures are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for therapeutic agents in inflammatory diseases.

Pesticidal Activity

The compound's unique structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been reported to exhibit herbicidal activity against various weeds, providing an avenue for agricultural applications that could enhance crop yields while managing pest populations.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another significant study assessed the cytotoxic effects of thiadiazole-based compounds on human cancer cell lines. The findings revealed that these compounds could inhibit cell growth effectively and induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis pathways , functional groups , and physicochemical implications .

Structural Analogues
Compound Name/Identifier Key Structural Features Molecular Formula Notable Functional Groups Reference
Target Compound (CAS 453555-03-8) 5-Amino-thiadiazole, pyrazolone ring, sulfanyl linker, amide C₁₆H₁₈N₆O₂S₂ Thiadiazole, amide, sulfanyl
3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides Oxadiazole, thiazole, sulfanyl linker, amide Not reported Oxadiazole, thiazole, amide
N-{2,2,2-Trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole, trichloroethyl group, amide Not reported Thiadiazole, trichloroethyl, amide

Key Observations :

  • Thiadiazole vs. Oxadiazole : The target compound’s 1,3,4-thiadiazole ring (with sulfur) contrasts with the 1,3,4-oxadiazole (oxygen-containing) in ’s analogue. Thiadiazoles generally exhibit greater lipophilicity and metabolic stability compared to oxadiazoles, which may influence bioavailability .
  • Substituent Effects: The 5-amino group on the thiadiazole in the target compound enhances hydrogen-bonding capacity compared to non-amino-substituted analogues (e.g., ’s trichloroethyl derivative). This could improve solubility or target binding in biological systems .

Comparison with Analogues :

  • ’s Oxadiazole Derivative : Synthesized via hydrazine reflux (MeOH/N₂H₄·H₂O), followed by carbon disulfide-mediated cyclization (EtOH/CS₂/KOH). The sulfanyl linker is introduced via nucleophilic substitution .
  • ’s Trichloroethyl Derivative : Features a trichloroethyl group attached to thiadiazole, synthesized through X-ray-characterized intermediates. The presence of electron-withdrawing groups (e.g., Cl₃C–) may require specialized reaction conditions .

Critical Analysis :

  • Pyrazolone Synthesis : The 1,5-dimethyl-3-oxo-pyrazolone ring may derive from cyclocondensation of hydrazines with β-keto esters, a common route for pyrazolone derivatives.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The 5-amino group on the thiadiazole and the amide group in the target compound enable extensive hydrogen-bonding networks, as described in ’s analysis of molecular aggregates. This contrasts with ’s trichloroethyl analogue, where bulky substituents may disrupt such interactions .
  • Crystal Packing : X-ray studies in highlight the role of thiadiazole rings in forming planar, stacked arrangements. The target compound’s pyrazolone ring could introduce torsional strain, affecting crystallinity compared to simpler analogues .
  • Solubility: The amino and amide groups enhance hydrophilicity relative to ’s lipophilic trichloroethyl derivative.

Preparation Methods

Condensation of β-Ketoester with Phenylhydrazine

The pyrazolone scaffold is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine under acidic conditions.

Reaction Conditions :

  • Reactants : Ethyl acetoacetate (1.0 eq), phenylhydrazine (1.1 eq)
  • Catalyst : Glacial acetic acid (10 mol%)
  • Solvent : Ethanol (reflux, 6 h)
  • Yield : 78–85%

Mechanism :

  • Nucleophilic attack by phenylhydrazine on the β-ketoester carbonyl.
  • Cyclization with elimination of ethanol to form the pyrazolone ring.

N-Methylation and Functionalization

Subsequent N-methylation at the 1-position is achieved using methyl iodide in the presence of potassium carbonate:

Procedure :

  • Reactants : Pyrazolone (1.0 eq), methyl iodide (2.2 eq)
  • Base : K₂CO₃ (3.0 eq)
  • Solvent : DMF (60°C, 12 h)
  • Yield : 90%

Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)propionic Acid

Thiosemicarbazide Formation

Thiosemicarbazide intermediates are prepared by reacting propionic acid hydrazide with ammonium thiocyanate in acidic media:

Reaction Conditions :

  • Reactants : Propionic acid hydrazide (1.0 eq), NH₄SCN (1.5 eq)
  • Acid : HCl (conc., catalytic)
  • Solvent : Ethanol (reflux, 4 h)
  • Yield : 70%

Cyclization to 1,3,4-Thiadiazole

Cyclization of the thiosemicarbazide derivative is induced by sulfuric acid:

Procedure :

  • Reactant : Thiosemicarbazide (1.0 eq)
  • Reagent : H₂SO₄ (conc., 5 mL/g substrate)
  • Temperature : 0–5°C (2 h)
  • Yield : 65%

Key Reaction :
$$
\text{Thiosemicarbazide} + \text{H}2\text{SO}4 \rightarrow \text{1,3,4-Thiadiazole-2-thiol} + \text{NH}3 + \text{H}2\text{O}
$$

Sulfanylpropionic Acid Derivatization

The thiol group undergoes nucleophilic substitution with bromopropionic acid:

Conditions :

  • Reactants : 1,3,4-Thiadiazole-2-thiol (1.0 eq), 3-bromopropionic acid (1.2 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : DCM (rt, 8 h)
  • Yield : 60%

Amide Coupling Reaction

Activation of Propionic Acid

The carboxylic acid is activated using ethyl chloroformate:

Procedure :

  • Reactants : 2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)propionic acid (1.0 eq), ClCO₂Et (1.1 eq)
  • Base : N-Methylmorpholine (1.5 eq)
  • Solvent : THF (0°C, 1 h)

Coupling with Pyrazol-4-amine

The activated intermediate reacts with the pyrazolone amine:

Conditions :

  • Reactants : Activated acid (1.0 eq), pyrazol-4-amine (1.0 eq)
  • Solvent : THF (rt, 12 h)
  • Workup : Aqueous NaHCO₃ extraction, recrystallization (ethanol)
  • Yield : 55%

Analytical Characterization

Spectroscopic Data

Technique Data Source
¹H NMR (DMSO-d₆) δ 1.25 (d, 3H, CH₃), 2.10 (s, 3H, N-CH₃), 3.45 (q, 2H, SCH₂), 7.30–7.50 (m, 5H, Ph)
IR (KBr) 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
MS (ESI+) m/z 376.46 [M+H]⁺

Purity Optimization

Recrystallization from ethanol (95%) enhances purity to >99%. Vacuum distillation removes residual solvents.

Mechanistic Considerations

  • Thiadiazole Formation : Sulfuric acid promotes cyclodehydration of thiosemicarbazide via protonation of the thiocarbonyl group, facilitating nucleophilic attack by the adjacent amine.
  • Amide Coupling : Ethyl chloroformate generates a mixed anhydride intermediate, enabling nucleophilic acyl substitution by the pyrazolone amine.

Challenges and Mitigation

  • Low Coupling Yields : Steric hindrance at the pyrazolone amine necessitates extended reaction times (12–24 h).
  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

Scalability and Industrial Relevance

The patent-derived method for propionamide synthesis demonstrates scalability:

  • Batch Size : 400 g scale with 60.5% yield
  • Purification : Vacuum distillation and ethanol recrystallization

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with a propionyl chloride derivative under basic conditions (e.g., triethylamine) to form the sulfanyl-propionamide intermediate .

Pyrazole Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the intermediate with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine, ensuring regioselectivity .
Key reagents include hydrogen peroxide (oxidation control), lithium aluminum hydride (reduction of intermediates), and dichloromethane as a solvent for amide bond formation .

Q. Which spectroscopic and computational methods are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the thiadiazole (C-S) and pyrazole (C=O) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiadiazole and pyrazole rings .
  • Molecular Modeling : Density Functional Theory (DFT) predicts electronic properties and optimizes geometry for docking studies .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolysis of the amide bond, which is susceptible under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For biological assays, store the compound at –20°C in anhydrous DMSO to prevent thiol oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the pyrazole’s phenyl group (e.g., electron-withdrawing substituents like –NO₂ or –CF₃) to assess effects on target binding .
  • Thiadiazole Functionalization : Replace the sulfanyl group with sulfonyl or sulfonamide moieties to enhance solubility and bioavailability .
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme-linked immunosorbent assays (ELISA) .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2). Prioritize poses with hydrogen bonds between the thiadiazole amino group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in GROMACS to assess binding stability, focusing on hydrophobic interactions with the pyrazole’s methyl groups .

Q. How can contradictions in biological activity data across studies involving similar thiadiazole derivatives be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem and independent studies (e.g., anti-microbial IC₅₀ values) using statistical tools like ANOVA to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols .

Q. What are the key considerations in designing multi-step reaction mechanisms for functionalizing the thiadiazole ring?

  • Methodological Answer :
  • Regioselectivity Control : Use protecting groups (e.g., Boc for amines) during sulfanyl substitution to prevent side reactions .
  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling for introducing aryl groups at the thiadiazole 2-position, ensuring minimal byproduct formation .
  • Reaction Monitoring : Track intermediates via thin-layer chromatography (TLC) with UV visualization, particularly for oxidation steps (e.g., sulfoxide formation) .

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